molecular formula C20H21N3OS B2562874 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-53-4

4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2562874
CAS No.: 897454-53-4
M. Wt: 351.47
InChI Key: ZUOCTWWTMDPCDA-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound featuring a benzamide group linked to a p-tolyl-substituted imidazole core via a thioether chain. This structure incorporates multiple pharmacologically significant motifs. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Specifically, derivatives of 1H-imidazole are found in compounds investigated for various therapeutic areas . The presence of the p-tolyl (4-methylphenyl) group on the imidazole ring and the 4-methylbenzamide moiety can influence the compound's lipophilicity and potential interactions with biological targets. While the specific mechanism of action for this precise molecule is not yet fully characterized in the scientific literature, compounds containing similar imidazole and benzamide structures have been explored as inhibitors of specific enzymes and proteins involved in disease pathways, such as kinesin spindle protein (KSP) in cancer research . This compound is supplied for research use only (RUO) and is intended solely for laboratory analysis. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this chemical to explore its potential physicochemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)18-13-22-20(23-18)25-12-11-21-19(24)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCTWWTMDPCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: The final step involves the coupling of the thioether-imidazole intermediate with 4-methylbenzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions and purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its imidazole ring, which is known to interact with biological targets. It could be used in studies investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound might have applications in developing new pharmaceuticals.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules with specific functions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors it interacts with. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Imidazole vs. Benzimidazole Analogues :
    describes 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) , which replaces the imidazole ring with a benzimidazole fused to a benzene ring. Benzimidazole derivatives generally exhibit enhanced π-π stacking interactions but reduced solubility compared to imidazole analogues. W1 demonstrated moderate antimicrobial activity, attributed to the electron-withdrawing 2,4-dinitrophenyl group .

  • Thiadiazole and Isoxazole Derivatives :
    In , N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) incorporates a thiadiazole-isoxazole system. Such derivatives often show higher metabolic stability but require harsher synthetic conditions (e.g., reflux with hydroxylamine hydrochloride) compared to imidazole-based compounds .

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The p-tolyl group in the target compound (electron-donating methyl) contrasts with 4-fluorophenyl , 4-bromophenyl , and 4-nitrophenyl substituents in and . For example, in , derivatives with 4-bromophenyl (9c) showed superior docking scores against α-glucosidase compared to methyl-substituted analogues, suggesting electron-withdrawing groups enhance target binding .
    • reports imidazole derivatives with 4-nitrophenyl substituents exhibiting IC50 values of 15.67 µg/mL against C6 glioma cells, indicating potent antiproliferative activity .

Linker and Functional Group Variations

  • Thioether vs. Amide or Ether Linkers: The thioethyl linker in the target compound is analogous to the thioacetamido group in W1 (). highlights N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where a piperidine-thioethyl linker contributes to acetylcholinesterase inhibition .

Key Reactions

  • Imidazole Ring Formation :
    The target compound likely involves cyclization of a diamine precursor with a carbonyl source, similar to , where 5-methyl-1,2-phenylenediamine reacts with methyl 4-formyl benzoate in DMF/Na₂S₂O₅ to form methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate .
  • Thioether Linkage :
    Nucleophilic substitution between a thiolate (from 5-(p-tolyl)-1H-imidazole-2-thiol) and a bromoethyl intermediate is a plausible route, mirroring ’s use of thiol-alkyl halide reactions .

Comparison with Analogues

  • Complexity and Yield :
    • ’s triazole-thiazole derivatives require multi-step click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), resulting in moderate yields (60–80%) .
    • The target compound’s synthesis is less complex than ’s thiadiazole derivatives, which require prolonged reflux and hazardous reagents like hydroxylamine hydrochloride .

Anticancer Potential

  • Imidazole derivatives in show cytotoxicity against C6 glioma and HepG2 cells (IC50 ~15–20 µg/mL), suggesting the target compound may share similar activity due to structural homology .
  • Benzimidazole analogues () exhibit lower potency, possibly due to reduced solubility from fused benzene rings .

Antimicrobial and Enzyme Inhibition

  • ’s fluorophenyl and bromophenyl derivatives demonstrate α-glucosidase inhibition, highlighting substituent-dependent activity .

Biological Activity

4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a 4-methyl group attached to a benzamide moiety , with an ethyl chain linked to a thioether that connects to a p-tolyl-substituted imidazole ring . This unique configuration suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.

Feature Description
Molecular Formula C18H22N2OS
Molecular Weight 350.44 g/mol
Structural Components 4-Methyl group, thioether linkage, imidazole ring

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis method.
  • Thioether Formation : Reacting the imidazole derivative with a thiol compound.
  • Amide Bond Formation : Coupling the thioether-imidazole intermediate with 4-methylbenzoyl chloride.

This multi-step synthesis allows for the introduction of functional groups that may enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including those with imidazole rings, exhibit significant antimicrobial activity. For example, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Enzyme Inhibition

The imidazole ring in this compound is known for its ability to interact with metal ions and form hydrogen bonds, which may influence enzyme activity. This interaction suggests potential applications in studies targeting enzyme inhibition, particularly in cancer biology where such compounds could inhibit critical enzymes involved in tumor growth .

Case Studies

  • Anticancer Activity : A study investigating various imidazole derivatives found that certain compounds demonstrated cytotoxic effects against human cancer cell lines, indicating that modifications to the imidazole structure can lead to enhanced anticancer properties .
  • Antibacterial Activity : Research into pyrrole benzamide derivatives has shown promising results in antibacterial assays, suggesting that structural similarities may confer similar activities to this compound .

The proposed mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The compound may interact with specific enzymes or receptors due to its unique structural features.
  • Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, enhancing its binding affinity to biological targets.

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